
(E)-N~1~-(2,4-DIFLUOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N~1~-(2,4-DIFLUOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propenamide backbone with distinct substituents, including difluorophenyl and isopropylphenyl groups, which contribute to its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N~1~-(2,4-DIFLUOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and 4-isopropylbenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with an appropriate amine, such as propenamide, under controlled conditions to form the desired product.
Catalysts and Solvents: Catalysts like piperidine or pyridine may be used to facilitate the reaction, and solvents such as ethanol or methanol are commonly employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be utilized for efficient production.
Chemical Reactions Analysis
Types of Reactions: (E)-N~1~-(2,4-DIFLUOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl or isopropylphenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New derivatives with modified substituents.
Scientific Research Applications
(E)-N~1~-(2,4-DIFLUOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N~1~-(2,4-DIFLUOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE
- (E)-N~1~-(2,4-DIFLUOROPHENYL)-3-(4-METHYLPHENYL)-2-PROPENAMIDE
- (E)-N~1~-(2,4-DIFLUOROPHENYL)-3-(4-TERT-BUTYLPHENYL)-2-PROPENAMIDE
Comparison: Compared to its analogs, (E)-N~1~-(2,4-DIFLUOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE exhibits unique properties due to the presence of difluorophenyl and isopropylphenyl groups. These substituents influence its reactivity, stability, and potential biological activities, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-17-9-8-15(19)11-16(17)20/h3-12H,1-2H3,(H,21,22)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOKECOBCDPQAX-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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